molecular formula C18H27NO4S B2476486 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 899730-27-9

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2476486
CAS RN: 899730-27-9
M. Wt: 353.48
InChI Key: XERGJEVBRSIZMW-UHFFFAOYSA-N
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Description

“N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide” is a complex organic compound. It contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group, which is a type of spiro compound where two rings share a single atom . The compound also contains a 2,4,6-trimethylbenzenesulfonamide group, which is a derivative of benzenesulfonamide with three methyl groups attached to the benzene ring.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic group and the benzenesulfonamide group. The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group would introduce a degree of three-dimensionality to the molecule . The 2,4,6-trimethylbenzenesulfonamide group would contribute to the overall polarity of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Sulfonamides are typically solid at room temperature, and the presence of the spirocyclic group could potentially increase the compound’s stability .

Scientific Research Applications

Synthetic Intermediates and Organic Chemistry Applications

  • Bifunctional Synthetic Intermediates

    The compound 1,4-Dioxaspiro[4.5]decan-8-one, closely related to the one of interest, has been identified as a valuable bifunctional synthetic intermediate. It has wide applications in synthesizing organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane through selective deketalization in acidic solutions has been optimized for higher yield and reduced reaction time (Zhang Feng-bao, 2006).

  • Metal Complexes of vic-Dioxime Ligands

    The research on vic-dioxime ligands, including derivatives containing the 1,4-dioxaspiro ring, has shown their ability to form metal complexes with Co(II), Ni(II), Cu(II), and Zn(II). These complexes have potential applications in catalysis and material science. The unique coordination through N atoms and the inclusion of water molecules or chloride ions in the complexes have been detailed in their structural analysis (E. Canpolat & M. Kaya, 2004).

  • Pharmaceutical and Bioactive Molecule Synthesis

    The synthesis of derivatives based on 1,4-dioxaspiro[4.5]decan-8-one and 4-hydroxycyclohexanone, leading to compounds like tetrahydrobenzofurazan and tetrahydrobenzofuroxan, showcases the use of these spiro compounds in creating bioactive molecules. The behavior of these compounds under acid hydrolysis conditions offers insights into their stability and potential modifications for pharmaceutical applications (V. A. Samsonov & L. B. Volodarsky, 2000).

  • Aminocarbonylation Reactions

    The aminocarbonylation of iodoalkene derived from 2-acetylcyclohexanone, utilizing a palladium-phosphine precatalyst, illustrates the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides. This method highlights the compound's role in facilitating novel synthesis pathways for organic chemistry and potential pharmaceutical intermediates (R. Farkas, Andea Petz, & L. Kollár, 2015).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological studies. Sulfonamides are known to have antibacterial properties by inhibiting the synthesis of folic acid in bacteria , but it’s uncertain if this compound would have similar properties.

properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c1-13-9-14(2)17(15(3)10-13)24(20,21)19-11-16-12-22-18(23-16)7-5-4-6-8-18/h9-10,16,19H,4-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERGJEVBRSIZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2COC3(O2)CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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